molecular formula C27H26N2 B15031685 2-methyl-3-[1-(2-methyl-1H-indol-3-yl)-2-phenylpropyl]-1H-indole

2-methyl-3-[1-(2-methyl-1H-indol-3-yl)-2-phenylpropyl]-1H-indole

Cat. No.: B15031685
M. Wt: 378.5 g/mol
InChI Key: QGHZDAFODSQYRL-UHFFFAOYSA-N
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Description

2-Methyl-3-[1-(2-methyl-1H-indol-3-yl)-2-phenylpropyl]-1H-indole (CAS: 380352-15-8) is a bis-indole derivative featuring two substituted indole moieties linked via a 2-phenylpropyl group (Figure 1). Indoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivity and structural compatibility with biological targets . This compound’s complexity arises from its bulky substituents, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula

C27H26N2

Molecular Weight

378.5 g/mol

IUPAC Name

2-methyl-3-[1-(2-methyl-1H-indol-3-yl)-2-phenylpropyl]-1H-indole

InChI

InChI=1S/C27H26N2/c1-17(20-11-5-4-6-12-20)25(26-18(2)28-23-15-9-7-13-21(23)26)27-19(3)29-24-16-10-8-14-22(24)27/h4-17,25,28-29H,1-3H3

InChI Key

QGHZDAFODSQYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C(C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-methyl-3-[1-(2-methyl-1H-indol-3-yl)-2-phenylpropyl]-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Spectroscopic and Crystallographic Data

  • NMR Analysis : For similar bis-indoles, ¹³C-NMR shifts for indole C-3 range from 101.99–109.46 ppm (e.g., compounds in ), consistent with the target compound’s expected electronic environment.
Table 2: Bioactivity of Selected Indole Derivatives
Compound Reported Activity Mechanism/Notes References
Target Compound Not explicitly reported Hypothesized: Steric bulk may limit membrane penetration.
Triazolo-thiadiazoles (e.g., 5a,b) Antifungal, antibacterial Disruption of microbial cell walls
AZ20 Mcl1 inhibitor (anticancer) Fragment-based optimization
1H-Indole-2-carboxylic acid derivatives Anti-inflammatory, kinase inhibition Carboxylic acid enhances solubility

Key Observations:

  • Antimicrobial Potential: While the target compound lacks direct activity data, simpler indoles with triazole-thiadiazole moieties exhibit antifungal/antibacterial effects . The phenylpropyl group may hinder such activity due to steric effects.
  • Therapeutic Targets : Polar substituents (e.g., carboxylic acids or morpholine ) enhance target engagement in cancer or inflammation, whereas bulky apolar groups may favor CNS targeting.

Biological Activity

The compound 2-methyl-3-[1-(2-methyl-1H-indol-3-yl)-2-phenylpropyl]-1H-indole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H26N2
  • Molecular Weight : 394.52 g/mol
  • CAS Number : Not available in the provided search results.

The structure of the compound features a complex indole framework, which is known for its diverse biological properties. The presence of the methyl and phenyl groups contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds structurally related to indoles have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.98 μg/mL to 3.90 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Indolylquinazolinone 3k3.90S. aureus ATCC 25923
Indolylquinazolinone 3k<1MRSA

Cytotoxicity

The cytotoxic effects of indole derivatives have been evaluated using various cancer cell lines. For example, certain synthesized indoles exhibited significant antiproliferative activities against A549 lung cancer cells, indicating their potential as anticancer agents. The growth inhibition was preferentially higher in rapidly dividing cells compared to non-tumor fibroblasts .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Antibacterial Activity : Indoles may inhibit bacterial growth by interfering with protein synthesis or disrupting cell membrane integrity.
  • Cytotoxicity : The induction of apoptosis in cancer cells has been attributed to the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related compound showed an MIC of 0.98 μg/mL against MRSA, highlighting the potential for developing new antibiotics from indole derivatives .
  • Cytotoxicity Assessment : In vitro tests revealed that certain indole derivatives significantly inhibited the proliferation of A549 cells with IC50 values indicating strong potential for further development as anticancer drugs .

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